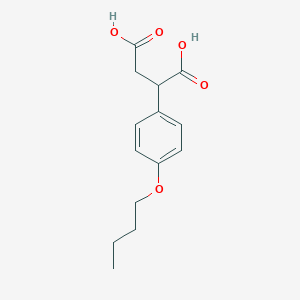

2-(4-Butoxyphenyl)butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Butoxyphenyl)butanedioic acid (also known as 2-butoxybenzoic acid) is a type of organic acid that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 222.27 g/mol and a melting point of 144-146 °C. It is soluble in water, ethanol, and ether, and is insoluble in chloroform. It is an important intermediate in the synthesis of a variety of compounds, and has been used in the production of dyes, pharmaceuticals, and other materials.

Wissenschaftliche Forschungsanwendungen

1. Enantioselective Synthesis

2-(4-Butoxyphenyl)butanedioic acid is relevant in the enantioselective synthesis of various compounds. For instance, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using similar butanedioic acid derivatives, involving processes like stereoselective alkylation, oxidation, and Curtius rearrangement (Arvanitis, Motevalli, & Wyatt, 1996).

2. Biocatalytic Routes for Chemical Production

This compound derivatives, such as butanedioic acid, have been used in the metabolic engineering of organisms like Escherichia coli. This facilitates the direct biocatalytic production of chemicals like 1,4-butanediol from renewable carbohydrate feedstocks (Yim et al., 2011).

3. Construction Material Enhancer

The compound finds application in the construction industry. Research on succinic acid (a similar butanedioic acid) has demonstrated its potential as a construction additive, improving the compression strength of concrete materials (Parashar et al., 2021).

4. Understanding Molecular Conformations

Studies on derivatives of butanedioic acid, including those structurally similar to this compound, help in comprehending the preferred conformational modes of these compounds in the solid state. This is essential for understanding their chemical behavior and potential applications (Toda, Tanaka, Stein, & Goldberg, 1996).

5. Electrochemical Synthesis

Butanedioic acid derivatives are used in the electrochemical synthesis of carboxylic acids from alkenes. This involves the study of behavior of monoenes and dienes in electrochemical cells, with implications for the development of new synthetic routes and applications in organic chemistry (Bringmann & Dinjus, 2001).

6. Strain Design and Development in Microbial Production

This compound derivatives are also significant in the field of metabolic engineering. For example, the production of 2,3-butanediol in Saccharomyces cerevisiae was enhanced by eliminating byproduct formation and rebalancing redox cofactors, which is a strategy that could be applied to similar compounds (Kim & Hahn, 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as succinic acid, play a crucial role in the krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .

Biochemical Pathways

Similar compounds like succinic acid are known to be an essential component of the krebs or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Pharmacokinetics

It is known that similar compounds, such as succinic acid, are water-soluble and can be absorbed and distributed throughout the body .

Result of Action

Similar compounds like succinic acid have been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

Action Environment

It is known that the efficacy of similar compounds, such as succinic acid, can be influenced by factors such as ph, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-2-3-8-19-11-6-4-10(5-7-11)12(14(17)18)9-13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMRAXDPYQMFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)